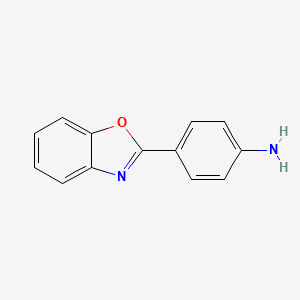

4-(1,3-Benzoxazol-2-yl)aniline

Descripción general

Descripción

4-(Benzo[d]oxazol-2-il)anilina es un compuesto químico conocido por sus potentes propiedades antitumorales. Ha demostrado una actividad inhibitoria significativa contra líneas celulares de carcinoma mamario, lo que lo convierte en un compuesto valioso en la investigación del cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-(Benzo[d]oxazol-2-il)anilina generalmente implica la reacción de 2-aminofenol con derivados del ácido benzoico bajo condiciones específicas. Un método común incluye el reflujo de la mezcla en presencia de un agente deshidratante como el oxicloruro de fósforo .

Métodos de Producción Industrial: Los métodos de producción industrial para 4-(Benzo[d]oxazol-2-il)anilina no están ampliamente documentados, pero probablemente implican rutas sintéticas similares con optimizaciones para la producción a gran escala, como reactores de flujo continuo y sistemas de síntesis automatizados.

Análisis De Reacciones Químicas

Tipos de Reacciones: 4-(Benzo[d]oxazol-2-il)anilina sufre diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados de aminas.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica son comunes, especialmente en el anillo aromático

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los agentes halogenantes, los agentes nitrantes y los agentes sulfonantes se emplean con frecuencia

Productos Principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados de aminas.

Sustitución: Productos halogenados, nitrados y sulfonados

Aplicaciones Científicas De Investigación

4-(Benzo[d]oxazol-2-il)anilina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Se estudia por sus interacciones con varios objetivos biológicos.

Medicina: Se investiga por sus propiedades antitumorales, particularmente contra líneas celulares de cáncer de mama

Industria: Posibles aplicaciones en el desarrollo de nuevos productos farmacéuticos y químicos

Mecanismo De Acción

El mecanismo de acción de 4-(Benzo[d]oxazol-2-il)anilina implica su interacción con objetivos celulares que inhiben la proliferación de células cancerosas. Se ha demostrado que interfiere con vías de señalización específicas e induce apoptosis en líneas celulares de carcinoma mamario .

Compuestos Similares:

- 2-(Benzo[d]oxazol-2-il)anilina

- 4-(Benzo[d]tiazol-2-il)anilina

- 4-(Benzo[d]imidazol-2-il)anilina

Comparación: 4-(Benzo[d]oxazol-2-il)anilina es única debido a su actividad inhibitoria específica contra líneas celulares de carcinoma mamario. Si bien los compuestos similares también pueden exhibir propiedades antitumorales, las interacciones moleculares exactas y la eficacia pueden variar significativamente .

Comparación Con Compuestos Similares

- 2-(Benzo[d]oxazol-2-yl)aniline

- 4-(Benzo[d]thiazol-2-yl)aniline

- 4-(Benzo[d]imidazol-2-yl)aniline

Comparison: 4-(Benzo[d]oxazol-2-yl)aniline is unique due to its specific inhibitory activity against mammary carcinoma cell lines. While similar compounds may also exhibit antitumor properties, the exact molecular interactions and efficacy can vary significantly .

Actividad Biológica

4-(1,3-Benzoxazol-2-yl)aniline is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzoxazole ring linked to an aniline group. Its molecular formula is CHNO, with a molecular weight of 210.23 g/mol. The unique structural arrangement contributes to its electronic properties, making it suitable for applications such as hole transport materials in organic light-emitting diodes (OLEDs) .

Antimicrobial Properties

Research indicates that compounds containing benzoxazole moieties often exhibit significant antimicrobial activities. Specifically, derivatives of benzoxazole have been reported to possess antibacterial and antifungal properties. For instance, studies have shown that benzoxazole derivatives can be selectively active against Gram-positive bacteria like Bacillus subtilis and fungi such as Candida albicans .

A study focusing on the structure-activity relationship (SAR) of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that while most compounds were toxic to both normal and cancer cells, some exhibited selective toxicity towards cancer cells, indicating potential for anticancer applications .

| Compound | Antimicrobial Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Active against C. albicans | 32 |

| Benzoxazole Derivative A | Active against B. subtilis | 16 |

| Benzoxazole Derivative B | Inactive against both strains | N/A |

Anticancer Activity

The anticancer potential of this compound is supported by findings that several benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. These include breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The selectivity of these compounds towards cancer cells over normal cells suggests their viability as candidates for further development in cancer therapeutics.

While the exact mechanism by which this compound exerts its biological effects is not fully elucidated, it is hypothesized that the presence of both the benzoxazole and aniline groups enhances its interaction with biological targets. The benzoxazole ring is known for its ability to participate in π-stacking interactions with DNA or proteins, which may contribute to its anticancer activity .

Case Studies

- Antifungal Activity Study : A series of benzoxazole derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy. Compounds exhibiting lower MIC values demonstrated higher antifungal activity .

- Anticancer Screening : In vitro studies assessed the cytotoxicity of various benzoxazole derivatives against multiple cancer cell lines. Results indicated that certain substitutions on the benzoxazole scaffold significantly enhanced cytotoxicity towards specific cancer types while sparing normal cells .

Propiedades

IUPAC Name |

4-(1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYQBYQGHHGXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066665 | |

| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20934-81-0 | |

| Record name | 2-(p-Aminophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20934-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020934810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-BENZOXAZOL-2-YL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.